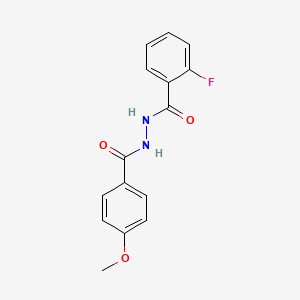

![molecular formula C11H11ClN4OS B5762648 N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)

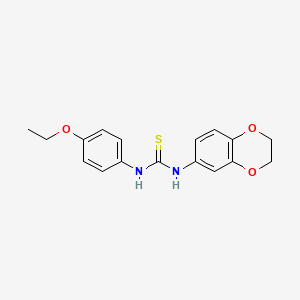

N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide derivatives often involves multiple steps, including reactions with acetyl chloride, aromatic aldehydes, and hydrazine hydrate in solvents like ethanol. These procedures are designed to construct the 1,2,4-triazole ring and introduce various substituents, ensuring the formation of the desired compound with high purity and yield, as demonstrated by Panchal and Patel (2011) and Ostapiuk, Matiychuk, and Obushak (2015) in their studies on similar compounds (Panchal & Patel, 2011) (Ostapiuk, Matiychuk, & Obushak, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like single-crystal X-ray diffraction, which provides insight into their crystalline structure, including bond lengths, angles, and overall molecular conformation. These studies help in understanding the spatial arrangement of atoms within the molecule and its potential interactions with biological targets or other chemical entities.

Chemical Reactions and Properties

N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide and its derivatives participate in various chemical reactions, including nucleophilic substitution and condensation reactions. These reactions are crucial for further modifications of the molecule, which can alter its chemical properties and biological activity. For instance, these compounds can be synthesized through reactions involving thiourea and chloroacetic acid chlorides, leading to novel compounds with potential anticancer activity as described by Ostapiuk et al. (2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are essential for understanding the compound's stability, formulation potential, and suitability for further application development.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, are crucial for predicting the compound's behavior in various environments. Studies on these compounds often focus on their potential biological activities, elucidated through biochemical assays and in vitro studies, which help in understanding their mechanism of action at the molecular level.

- Panchal, A. D., & Patel, P. (2011). Synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole. Journal of Chemistry. Link to source.

- Ostapiuk, Y., Matiychuk, V., & Obushak, M. (2015). The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. Link to source.

Mecanismo De Acción

The mechanism of action of similar compounds involves inhibitory activity against various pathogens. For example, some of the new 5-(5-nitroaryl)-2-substituted-thio-1,3,4-thiadiazole derivatives were evaluated for their inhibitory activity against Leishmania major and all the tested compounds exhibited a high activity against L. major promastigotes .

Direcciones Futuras

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research could focus on the structural modifications on different thiadiazole derivatives for various pharmacological activities . The development of potent urease inhibitors is one of the potential future directions .

Propiedades

IUPAC Name |

N-[3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4OS/c1-7(17)13-10-14-11(16-15-10)18-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVFHEBORARLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NN1)SCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)

![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)

![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762592.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)

![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)

![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)

![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)

![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)